Enzyme Substrate Specificity: Hydroxyacetyl vs. Acetyl Recognition by Acylase I
N-(Hydroxyacetyl)-L-alanine (and its DL racemate) is a recognized substrate for porcine kidney acylase I (EC 3.5.1.14), catalyzing hydrolysis to L-alanine and hydroxyacetate [1]. This distinguishes it from the simpler N-acetyl-L-alanine, which is also a substrate for the same enzyme but yields acetate upon hydrolysis. The hydroxyacetyl group's presence influences the enzyme's active-site recognition and may modulate the hydrolysis rate relative to the acetyl analog, although direct comparative kinetic data (Km, kcat) for the L-enantiomer under identical conditions is currently absent in the public domain. The substrate recognition is a critical parameter for selecting the appropriate probe in acylase activity assays and metabolic studies.
| Evidence Dimension | Substrate recognition by acylase I (EC 3.5.1.14) |
|---|---|
| Target Compound Data | Recognized as substrate; hydrolysis yields hydroxyacetate |
| Comparator Or Baseline | N-Acetyl-L-alanine: Recognized substrate; hydrolysis yields acetate |
| Quantified Difference | Qualitative difference in hydrolysis product; quantitative kinetic difference not reported |
| Conditions | Porcine kidney acylase I, in vitro |
Why This Matters
The identity of the hydrolysis product (hydroxyacetate vs. acetate) is crucial for downstream analytical detection and for studies investigating the metabolic fate of N-acyl amino acids.
- [1] BRENDA Enzyme Database. Search Substrates and Products for EC 3.5.1.14. hydroxyacetyl-DL-alanine. View Source
